![molecular formula C21H17N3O2S B12157014 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B12157014.png)
2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide
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Overview
Description
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a naphthalene moiety, and an acetamide group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide typically involves multiple steps, starting with the preparation of the benzoxazole ring and the naphthalene moiety. The key steps include:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Sulfanylation: The benzoxazole ring is then subjected to sulfanylation using a thiol reagent.
Formation of the Naphthalene Moiety: The naphthalene moiety is synthesized separately, often starting from naphthalene or its derivatives.
Condensation Reaction: The final step involves the condensation of the benzoxazole-sulfanyl intermediate with the naphthalene derivative in the presence of a suitable catalyst to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The benzoxazole and naphthalene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxazole and naphthalene rings.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole and naphthalene rings can facilitate interactions with hydrophobic pockets in proteins, while the sulfanyl and acetamide groups may form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzoxazol-2-ylsulfanyl)acetamide: Lacks the naphthalene moiety and imine group.
N-(1-naphthyl)acetamide: Lacks the benzoxazole and sulfanyl groups.
2-(1,3-benzoxazol-2-ylthio)ethanamine: Contains an ethylamine group instead of the acetamide group.
Uniqueness
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide is unique due to the combination of the benzoxazole, naphthalene, and acetamide functionalities. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C21H17N3O2S |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C21H17N3O2S/c1-14(16-11-10-15-6-2-3-7-17(15)12-16)23-24-20(25)13-27-21-22-18-8-4-5-9-19(18)26-21/h2-12H,13H2,1H3,(H,24,25)/b23-14+ |
InChI Key |
VSTSPLAXWCLEDG-OEAKJJBVSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2O1)/C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2O1)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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